molecular formula C15H11FN2O3 B2975729 (2E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide CAS No. 314251-42-8

(2E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide

Cat. No. B2975729
CAS RN: 314251-42-8
M. Wt: 286.262
InChI Key: NXGFARUEKCUGRU-JXMROGBWSA-N
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Description

(2E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide is a chemical compound that belongs to the family of enamide derivatives. The compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

1. Radiotracer Development for Cerebral Imaging

(2E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide has been investigated for its potential as a radiotracer for cerebral imaging. A study by Kronenberg et al. (2007) focused on the synthesis of a fluorine-18-labelled potentiator of AMPA receptors, utilizing this compound as a labelling precursor. Although initial in vitro tests with rat brain slices indicated high non-specific binding, the study provides a foundation for future research in radiotracer development for brain imaging applications (Kronenberg et al., 2007).

2. Photoluminescence in Fluorene Derivatives

The compound has been explored in the context of photoluminescence properties. Kotaka et al. (2010) synthesized π-extended fluorene derivatives with various functional groups, including nitro groups. The study highlighted the high fluorescence quantum yield of these compounds, offering insights into their potential application in fluorescent solvatochromic dyes (Kotaka, Konishi, & Mizuno, 2010).

3. Antimalarial Activity

Research by Kos et al. (2022) explored the antimalarial activity of N-phenyl-substituted cinnamanilides, which includes derivatives of (2E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide. The study found that certain derivatives exhibited significant efficacy against the chloroquine-sensitive strain of P. falciparum, with no notable cytotoxic effects, suggesting potential as antimalarial agents (Kos et al., 2022).

4. Anti-Inflammatory Properties

Hošek et al. (2019) investigated the anti-inflammatory potential of N-arylcinnamanilide derivatives, including compounds structurally similar to (2E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide. The study found that most compounds significantly reduced lipopolysaccharide-induced NF-κB activation, highlighting their potential in anti-inflammatory therapeutics (Hošek et al., 2019).

5. Solvatochromic Effects and Photophysical Properties

Research on solvatochromic effects and photophysical properties of chalcone derivatives by Kumari et al. (2017) is relevant here. The study assessed the absorption and fluorescence characteristics of similar compounds in various solvents, contributing to the understanding of their photophysical behavior and potential applications in fluorescent materials (Kumari, Varghese, George, & Sudhakar, 2017).

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3/c16-12-8-5-11(6-9-12)7-10-15(19)17-13-3-1-2-4-14(13)18(20)21/h1-10H,(H,17,19)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGFARUEKCUGRU-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide

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